molecular formula C20H28N2O4 B13078069 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid

1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13078069
M. Wt: 360.4 g/mol
InChI Key: ONXLEILPILYUQB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl-protected azetidine moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl group, and protection of the azetidine moiety with a tert-butoxycarbonyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-benzyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(25)22-10-15(11-22)16-12-21(13-17(16)18(23)24)9-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,23,24)

InChI Key

ONXLEILPILYUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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